

Quazolast as a potent mediator release inhibitor

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Compound of Interest

Compound Name: Quazolast

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An In-Depth Technical Guide to **Quazolast**: A Potent Mediator Release Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quazolast is a potent orally active inhibitor of mediator release from mast cells.^[1] This technical guide provides a comprehensive overview of **Quazolast**, including its chemical properties, mechanism of action, and preclinical pharmacology. Detailed experimental protocols for key in vitro and in vivo studies are presented, along with a summary of its efficacy data. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anti-allergic and anti-inflammatory therapies.

Chemical and Physical Properties

Quazolast, with the chemical name methyl 5-chloro-[1][2]oxazolo[4,5-h]quinoline-2-carboxylate, is an organochlorine compound belonging to the quinoline class.^[3] Its chemical and physical properties are summarized in the table below.

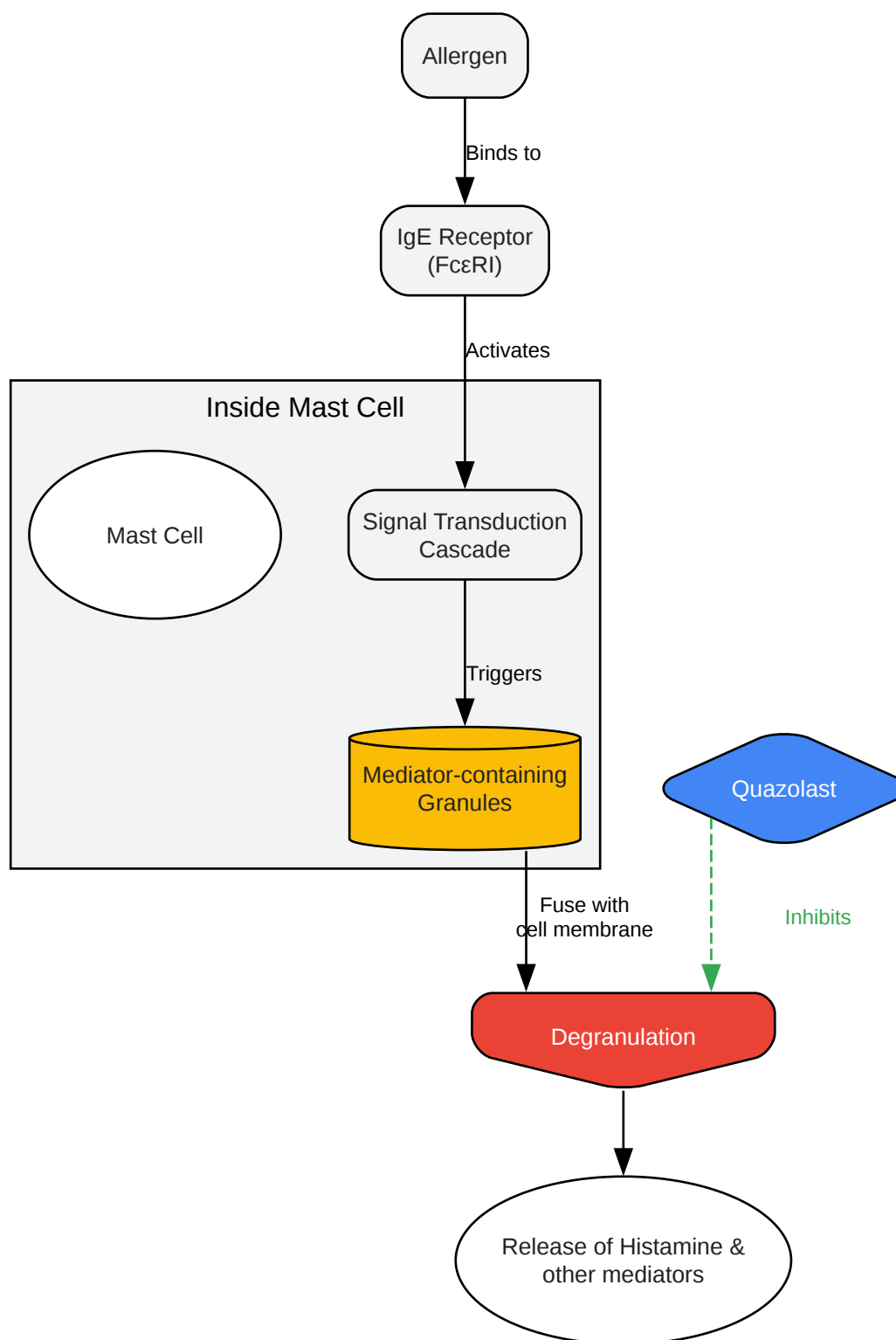
Property	Value	Reference
Molecular Formula	C ₁₂ H ₇ ClN ₂ O ₃	[3]
Molecular Weight	262.65 g/mol	
IUPAC Name	methyl 5-chloro-oxazolo[4,5-h]quinoline-2-carboxylate	
CAS Number	86048-40-0	
Synonyms	RHC 3988, Quazolast (USAN/INN)	
Appearance	Solid (presumed)	
Solubility	Data not available	

Mechanism of Action

Quazolast functions as a mast cell stabilizer, effectively inhibiting the release of histamine and other inflammatory mediators. Its mechanism of action is believed to involve the modulation of cell membrane stability.

Signaling Pathway of Mast Cell Degranulation and Inhibition by Quazolast

The following diagram illustrates the signaling cascade leading to mast cell degranulation upon allergen exposure and the proposed point of intervention for **Quazolast**.



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Caption: Proposed mechanism of **Quazolast** in inhibiting mast cell degranulation.

Preclinical Pharmacology

Quazolast has demonstrated significant potency as a mediator release inhibitor in both in vitro and in vivo preclinical models.

In Vitro Efficacy

Quazolast was shown to be a potent inhibitor of antigen-induced histamine release from rat peritoneal mast cells (RMC).

Assay	Species	Metric	Value
Antigen-induced Histamine Release	Rat	IC ₅₀	0.3 μ M

In Vivo Efficacy

In a rat model of passive cutaneous anaphylaxis (PCA), **Quazolast** demonstrated potent, orally active inhibition of the allergic reaction.

Model	Species	Route	Metric	Value
Passive Cutaneous Anaphylaxis	Rat	Intraperitoneal	ED ₅₀	0.1 mg/kg
Passive Cutaneous Anaphylaxis	Rat	Oral	ED ₅₀	0.5 mg/kg

Experimental Protocols

In Vitro: Antigen-Induced Histamine Release from Rat Peritoneal Mast Cells

This protocol outlines the general procedure for evaluating the inhibitory effect of **Quazolast** on antigen-induced histamine release from isolated rat mast cells.

1. Isolation of Rat Peritoneal Mast Cells:

- Peritoneal cells are harvested from male Sprague-Dawley rats by peritoneal lavage with a suitable buffer (e.g., Hanks' Balanced Salt Solution).
- Mast cells are purified from the peritoneal cell suspension by density gradient centrifugation.

2. Antigen Sensitization and Challenge:

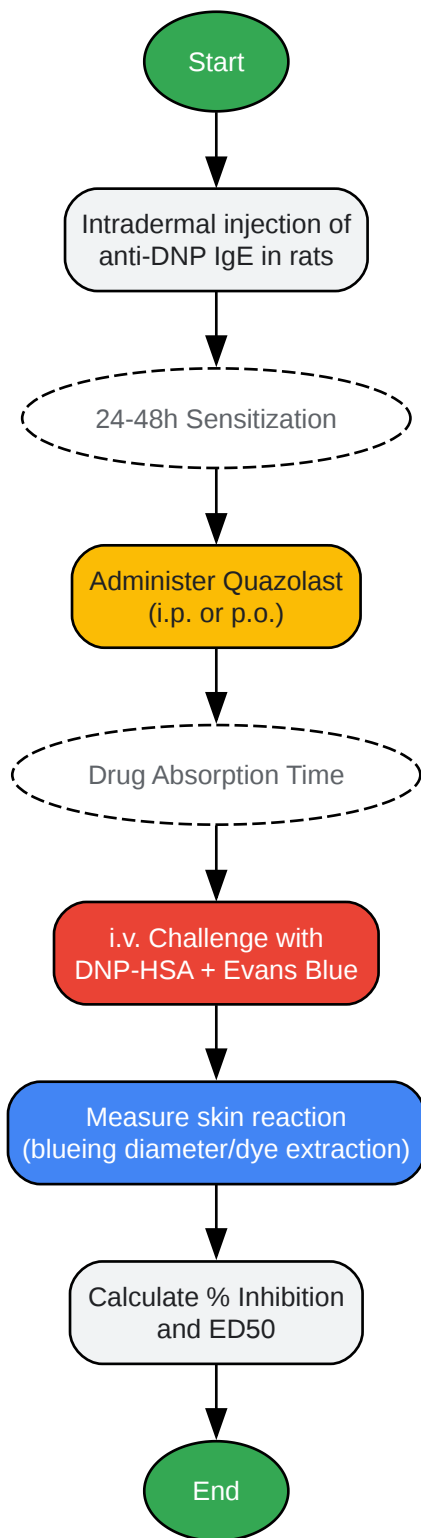
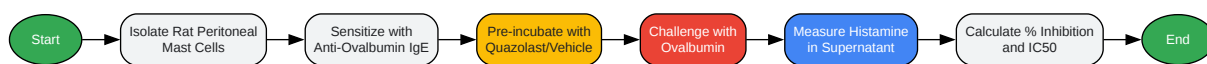
- Purified mast cells are passively sensitized by incubation with a specific antiserum (e.g., anti-ovalbumin IgE).
- After washing to remove unbound antibody, the sensitized cells are pre-incubated with varying concentrations of **Quazolast** or vehicle control.
- Histamine release is initiated by challenging the cells with the specific antigen (e.g., ovalbumin).

3. Measurement of Histamine Release:

- The reaction is stopped by centrifugation, and the histamine content in the supernatant is measured.
- Histamine levels can be quantified using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC) with fluorometric detection.

4. Data Analysis:

- The percentage inhibition of histamine release at each **Quazolast** concentration is calculated relative to the vehicle control.
- The IC_{50} value, the concentration of **Quazolast** that causes 50% inhibition of histamine release, is determined by non-linear regression analysis.



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